4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-3-5-14(6-4-13)28(26,27)23-7-1-2-8-23/h3-6,9-12H,1-2,7-8H2,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTYTEMGLFEDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The process often begins with the synthesis of the pyrrolidine sulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. Concurrently, the triazolyl pyrimidine is synthesized through a series of cyclization reactions involving triazole and pyrimidine precursors. The final step involves coupling the sulfonamide with the triazolyl pyrimidine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the synthesis process, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Key Data:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| S<sub>N</sub>Ar | MW, 80°C, 2 min | 86–96% | |
| Amidation | EDC, HOBt, RT, 12 h | 70–85% |
1.2. Sulfonylation of Benzamide
The pyrrolidine-1-sulfonyl group is introduced via sulfonylation:
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Step : 4-Sulfobenzoic acid reacts with pyrrolidine in the presence of SOCl<sub>2</sub> to form 4-(pyrrolidine-1-sulfonyl)benzoic acid .
Key Data:
| Reagent | Temperature | Solvent | Yield |
|---|---|---|---|
| SOCl<sub>2</sub>, pyrrolidine | 0°C → RT | DCM | 90% |
2.1. Triazole Ring Functionalization
The 1H-1,2,4-triazole moiety participates in:
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Coordination chemistry : Forms complexes with transition metals (e.g., Cu<sup>II</sup>, Fe<sup>II</sup>) via N3 and N4 atoms .
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Electrophilic substitution : Nitration at the 3-position under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> .
2.2. Sulfonamide Stability
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Acid/Base Sensitivity : The sulfonamide linkage hydrolyzes under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
Comparative Reactivity with Analogues
Stability Under Biological Conditions
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Metabolic Stability : The sulfonamide group reduces hepatic clearance (Cl<sub>int</sub> = 22.4 μL/min/10<sup>6</sub> cells in human hepatocytes) .
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CYP Inhibition : Pyrimidine-triazole derivatives exhibit moderate CYP3A4 inhibition (IC<sub>50</sub> = 1.2 μM) .
Key Challenges and Optimizations
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The triazolyl pyrimidine moiety is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions involved. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Pyrimidine-Triazole Derivatives with Pyrrolidine Substituents
- 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q) :
This analog shares the triazole-pyrimidine backbone but replaces the benzamide group with a pyrrolidine directly attached to the pyrimidine ring. Key differences include:- Substituent Position : Pyrrolidine is at the 4-position of pyrimidine, whereas the target compound positions it on the benzamide.
- Physical Properties : Melting point (219–221°C, decomposition) suggests thermal stability comparable to the target compound .
- Synthetic Yield : 44%, indicating moderate synthetic accessibility.
Benzamide Derivatives with Heterocyclic Modifications
- 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide :
This compound replaces the pyrrolidine sulfonyl group with a piperazine carboxamide and a fluorobenzyl moiety. The 4-fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to the target’s polar sulfonyl group . - N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride: Features a morpholine ring instead of pyrrolidine sulfonyl, with a cyanomethyl group. Morpholine’s lower basicity (pKa ~5.6 vs.
Nicotinamide and Sulfonamide Analogs
- 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide :
This analog substitutes the benzamide core with nicotinamide and introduces a trifluoromethoxy group. The trifluoromethoxy moiety increases lipophilicity (logP) and metabolic stability, but the nicotinamide core may alter target specificity compared to benzamide derivatives . - 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Shares a sulfonamide group but incorporates a chromenone-pyrazolopyrimidine core. Fluorine atoms enhance electronegativity and stability, though the complex structure may reduce synthetic yield .
Key Structural and Functional Insights
- Pyrrolidine vs. Morpholine : Pyrrolidine’s higher basicity may enhance hydrogen bonding in the target compound, while morpholine’s ether oxygen (as in ) could improve water solubility.
- Sulfonyl vs.
- Triazole Positioning : The 6-position triazole in the target compound may optimize steric interactions with biological targets compared to 2-position analogs (e.g., ).
Biological Activity
The compound 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a pyrrolidine sulfonyl group and a triazole-pyrimidine moiety, which are crucial for its biological interactions.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Kinases : The triazole and pyrimidine components are known to interact with various kinases involved in cell signaling pathways, particularly those associated with cancer progression.
- Antimicrobial Activity : The presence of the triazole ring suggests potential antifungal properties, as similar compounds have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities by modulating cytokine release and immune response.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
| Salmonella typhi | 15 | 4 |
These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study published in MDPI indicated that the compound significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research conducted on various bacterial pathogens revealed that the compound's antimicrobial activity was comparable to established antibiotics, making it a candidate for further development in infectious disease treatment .
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth and improved survival rates compared to controls, indicating its potential as an effective therapeutic agent .
Q & A
Advanced Research Question
- Analog Synthesis : Replace the triazole with 1,2,3-triazole or imidazole to assess heterocycle specificity. Modify the sulfonamide’s pyrrolidine ring to piperidine or azetidine to probe steric effects .
- Biological Assays : Test analogs against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization or TR-FRET assays. Corrogate activity with molecular docking (e.g., Glide SP mode) to identify key binding interactions .
- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to link substituent electronic parameters (Hammett σ) with IC50 values .
What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
Basic Research Question
- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and track [M+H]+ ions .
- NMR Stability Studies : Acquire 1H NMR spectra (DMSO-d6, 400 MHz) over 24–72 hours to detect hydrolysis of the sulfonamide or triazole groups. Look for emerging peaks near δ 8.5–9.0 (free triazole) .
How can computational methods predict the compound’s metabolic fate in vivo?
Advanced Research Question
- Metabolite Prediction : Use GLORYx or MetaSite to identify likely Phase I oxidation sites (e.g., pyrrolidine sulfonyl or pyrimidine C–H bonds). Validate with microsomal incubations (human liver microsomes + NADPH) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays). Compare results with docking scores from CYP450 homology models .
What strategies improve solubility for in vivo pharmacokinetic studies?
Basic Research Question
- Salt Formation : Screen with hydrochloric, maleic, or L-tartaric acid to identify crystalline salts with enhanced aqueous solubility (pH-solubility profile: 1.2–6.8) .
- Co-Solvent Systems : Use 10–20% PEG-400 or Captisol® in saline for intravenous formulations. Characterize stability via dynamic light scattering (DLS) to detect aggregation .
How can polymorphism affect the compound’s bioavailability, and how is it characterized?
Advanced Research Question
- Screening : Perform solvent-mediated crystallization (e.g., ethanol, acetonitrile) and analyze via PXRD. Use DSC/TGA to identify hydrates or solvates .
- Bioavailability Correlation : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) using USP Apparatus II (50 rpm, 37°C) .
What in vitro models are suitable for assessing target engagement?
Basic Research Question
- Cell-Free Assays : Use TR-FRET (e.g., LanthaScreen™) to measure binding to recombinant kinases .
- Cellular Models : Engineer HEK293 cells expressing GFP-tagged targets for high-content imaging of compound localization .
How can radiolabeling (e.g., ¹¹C/¹⁸F) enable in vivo imaging of target distribution?
Advanced Research Question
- Radiosynthesis : Incorporate ¹¹C via Pd-mediated coupling of a boronic ester precursor with [¹¹C]methyl iodide. Purify via semi-preparative HPLC (C18, 40% MeOH) .
- PET Imaging : Adminstrate 5–10 MBq/kg to rodents; reconstruct images with OSEM algorithms. Quantify uptake in target tissues (SUV > 2.0 indicates specific binding) .
What statistical approaches resolve contradictions in biological data across studies?
Advanced Research Question
- Meta-Analysis : Aggregate IC50 data from multiple labs using a random-effects model (RevMan 5.4). Adjust for batch effects (e.g., cell passage number) via linear mixed models .
- Machine Learning : Train a random forest classifier on molecular descriptors (e.g., AlogP, PSA) to predict outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
